4-Amino-6-chloropyrimidine-5-carbonitrile
Description
Historical Context and Evolution of Pyrimidine (B1678525) Research
The journey into pyrimidine chemistry began long before the parent compound was isolated. In 1776, Carl Wilhelm Scheele's isolation of uric acid, a fused pyrimidine, marked an early milestone. wjarr.com However, the systematic study of pyrimidines is generally considered to have started in 1884 with the work of Arthur Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgepfl.ch Pinner was also the first to propose the name "pyrimidin" in 1885. wikipedia.orgepfl.ch
A significant early synthesis was that of barbituric acid from urea (B33335) and malonic acid by Grimaux in 1879. wikipedia.org It was not until 1900 that the parent heterocycle, pyrimidine, was first prepared by Gabriel and Colman. wikipedia.orgepfl.ch This foundational work paved the way for understanding the structure and reactivity of this important class of compounds. The discovery that pyrimidine derivatives are fundamental components of nucleic acids—namely cytosine, thymine, and uracil—cemented their biological importance and propelled research forward, connecting synthetic chemistry with the very building blocks of life. wikipedia.org
Relevance of Pyrimidine Scaffold in Modern Chemical Sciences
The pyrimidine ring system is recognized as a "privileged scaffold" in medicinal chemistry. bohrium.combenthamscience.com This distinction arises from its ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. mdpi.comresearchgate.net Consequently, the pyrimidine moiety is a key structural feature in numerous therapeutic agents.
The applications of pyrimidine derivatives are extensive and varied, including:
Anticancer agents: Compounds like 5-fluorouracil (B62378) and imatinib (B729) incorporate the pyrimidine structure. benthamscience.comresearchgate.net
Antiviral drugs: The HIV drug zidovudine (B1683550) is a well-known pyrimidine derivative. wikipedia.org
Antibacterial medications: The antibacterial agent trimethoprim (B1683648) features a pyrimidine ring.
Vitamins: Thiamine (Vitamin B1) contains a pyrimidine moiety, highlighting its role in essential biological processes. wikipedia.org
Beyond pharmaceuticals, pyrimidines are found in agrochemicals and dyes. mdpi.com The synthetic versatility of the pyrimidine ring allows chemists to generate large libraries of structurally diverse derivatives, making it an ideal framework for drug discovery and the development of new functional materials. researchgate.net
Positioning of 4-Amino-6-chloropyrimidine-5-carbonitrile within Pyrimidine Research
Within the vast landscape of pyrimidine chemistry, this compound stands out as a highly valuable intermediate and building block for organic synthesis. chemicalbook.com Its structure is primed for chemical modification, making it a key starting material for more complex, functionalized pyrimidine derivatives.
The strategic placement of its functional groups—an amino group at position 4, a chloro group at position 6, and a carbonitrile (cyano) group at position 5—dictates its reactivity and utility. The chlorine atom at the C6 position is a good leaving group, rendering the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com This allows for the straightforward introduction of a wide array of substituents, such as amines, alkoxides, and other nucleophiles, to create novel pyrimidine cores. For instance, reacting it with piperidine (B6355638) readily yields 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. nih.gov
The amino and nitrile groups further enhance its synthetic potential, offering additional sites for chemical transformations to build complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines. researchgate.netrsc.org
| Property | Value |
|---|---|
| CAS Number | 114664-96-7 |
| Molecular Formula | C₅H₃ClN₄ |
| Average Mass | 154.56 g/mol |
| Monoisotopic Mass | 154.004624 g/mol epa.gov |
| Melting Point | ~200°C (decomposes) chemicalbook.com |
Specific Research Focus: Current research predominantly focuses on the utility of this compound as a versatile precursor. The main thrust of investigation involves leveraging its reactive chloro group for nucleophilic substitution to synthesize libraries of novel compounds. These derivatives are then screened for a wide range of potential applications, particularly in medicinal chemistry. Studies have shown that derivatives of pyrimidine-5-carbonitrile are being explored as potential anticancer agents, COX-2 inhibitors, and A1 adenosine (B11128) receptor antagonists. researchgate.netnih.govnih.gov The primary value of the title compound, therefore, lies in its role as a scaffold for generating chemical diversity.
| Reaction Type | Reagent/Conditions | Resulting Compound Class | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., Piperidine) | 4-Amino-6-(substituted-amino)pyrimidine-5-carbonitriles | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides | 4-Amino-6-alkoxypyrimidine-5-carbonitriles | google.com |
| Cyclization Reactions | Multi-step synthesis involving other reagents | Fused heterocyclic systems (e.g., Pyrido[2,3-d]pyrimidines) | researchgate.netrsc.org |
Research Gaps: Despite its widespread use as a synthetic intermediate, there is a noticeable gap in the literature regarding the intrinsic properties of this compound itself. While its derivatives are extensively studied for biological activity, the parent compound's own pharmacological or material properties remain largely unexplored. A thorough investigation into its potential bioactivity could reveal unforeseen applications.
Furthermore, while patents describe methods for its preparation, a dedicated focus on developing more efficient, cost-effective, and environmentally friendly ("green") synthesis protocols could be a valuable area of research. Optimizing the production of this key building block would have a cascading benefit for the numerous research avenues that depend on it.
Structure
2D Structure
Properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMFCKRFRCMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483831 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60025-09-4 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 6 Chloropyrimidine 5 Carbonitrile and Its Analogs
Established Synthetic Routes to 4-Amino-6-chloropyrimidine-5-carbonitrile
The foundational methods for constructing the this compound molecule rely on the assembly of the pyrimidine (B1678525) ring from acyclic precursors or the functionalization of pre-existing pyrimidine rings.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. arkat-usa.org This strategy is particularly valuable for creating diverse chemical libraries of heterocyclic compounds. nih.govfigshare.com The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives can be achieved through a three-component reaction involving malononitrile (B47326), various aldehydes, and N-unsubstituted amidines. arkat-usa.org These reactions can be performed under thermal conditions in water or accelerated using microwave irradiation, often in the presence of a base like sodium acetate, to produce the desired pyrimidine derivatives in good to excellent yields. arkat-usa.org
A novel, regioselective MCR has been developed using an iridium catalyst to synthesize pyrimidines from amidines and up to three different alcohol molecules. nih.govfigshare.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water, and allows for the creation of highly decorated, unsymmetrical pyrimidines. nih.govfigshare.com
Table 1: Examples of Multi-component Synthesis of Pyrimidine-5-carbonitrile Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Benzamidine hydrochloride | Water, Reflux, 6h | 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | 78% arkat-usa.org |
| 4-Chlorobenzaldehyde | Malononitrile | Benzamidine hydrochloride | Microwave, 3 min | 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidine-carbonitrile | 92% arkat-usa.org |
| 4-Methylbenzaldehyde | Malononitrile | Benzamidine hydrochloride | Water, Reflux, 5h | 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | 85% arkat-usa.org |
Malononitrile is a cornerstone precursor for the synthesis of pyrimidine-5-carbonitriles due to its reactive methylene (B1212753) group positioned between two nitrile groups. One-pot, three-component reactions of malononitrile, an aldehyde, and urea (B33335) or thiourea are widely used to generate a variety of pyrimidine derivatives. eurekaselect.comnih.gov These reactions are often catalyzed by a base and can be optimized by adjusting solvents and temperature. For instance, using a heterogeneous base catalyst like nanosized MgO can effectively promote the reaction. eurekaselect.com The reaction proceeds through an initial condensation of the aldehyde and malononitrile, followed by cyclization with urea or thiourea to form the pyrimidine ring. researchgate.net
A direct and common method for preparing this compound involves the selective amination of a dichloropyrimidine precursor. chemicalbook.com The synthesis starts with 4,6-dichloropyrimidine-5-carbonitrile, which is suspended in a solvent like dioxane. chemicalbook.com Upon cooling, an ammonia solution (e.g., 7N in methanol) is added dropwise. chemicalbook.com The reaction selectively substitutes one of the chlorine atoms with an amino group. This regioselectivity is a key feature of substitution reactions on symmetrically substituted 4,6-dichloropyrimidines. mdpi.com The resulting product, this compound, can then be purified using standard techniques like recrystallization or column chromatography, affording the target compound in moderate to good yields. chemicalbook.com
Table 2: Synthesis of this compound from a Dichloropyrimidine
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine-5-carbonitrile | Ammonia in Methanol (7N) | Dioxane | 0 °C | 30 min | 56% chemicalbook.com |
Similarly, other dichloropyrimidine derivatives, such as 5-Amino-4,6-dichloropyrimidine, serve as versatile starting materials for synthesizing various pyrimidine-based compounds. The synthesis of this particular precursor can be achieved by the reduction of 4,6-dichloro-5-nitropyrimidine, for example, through catalytic hydrogenation using Pd/C. chemicalbook.com
In line with the principles of green chemistry, solvent-free or "neat" reaction conditions have been developed for the synthesis of pyrimidine-5-carbonitriles. These methods offer advantages such as reduced environmental impact, lower costs, and often simpler work-up procedures. A three-component reaction of a substituted benzaldehyde, malononitrile, and urea/thiourea can be carried out in the presence of ammonium chloride by heating the mixture in an oil bath without any solvent. kthmcollege.ac.in
Another green approach involves using robust, reusable catalysts derived from biowaste. For example, bone char modified with sulfamic acid has been employed as a solid acid catalyst for the three-component synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions at 80 °C. nih.gov This method is noted for its eco-friendliness, economic viability, and the high efficiency of the catalyst, which can be recovered and reused. nih.govresearchgate.net
Table 3: Green Chemistry Approaches to Pyrimidine-5-carbonitrile Synthesis
| Reactants | Catalyst/Conditions | Reaction Type | Advantages |
|---|---|---|---|
| Benzaldehyde, Malononitrile, Urea | NH₄Cl, 110 °C kthmcollege.ac.in | Solvent-Free | Eco-friendly, Inexpensive, Simple kthmcollege.ac.in |
| 4-Chlorobenzaldehyde, Malononitrile, Urea | Bone char-nPrN-SO₃H (0.4 mol%), 80 °C nih.gov | Solvent-Free, Biowaste Catalyst | Reusable catalyst, Eco-friendly nih.gov |
Advanced Synthetic Strategies for Derivatization
The this compound molecule is a valuable intermediate for further chemical modification, primarily through reactions targeting the reactive chloro group.
The chlorine atom at the C6 position of this compound is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at this position, leading to diverse libraries of pyrimidine derivatives. The pyrimidine ring, activated by the electron-withdrawing nitrile group, facilitates these substitutions.
Various nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloro group. For instance, reacting 4-amino-6-chloropyrimidine compounds with alcohol compounds in the presence of an alkaline catalyst leads to the formation of 4-amino-6-alkoxyl pyrimidine derivatives. google.com Similarly, reactions with primary and secondary amines can introduce different alkyl or aryl amino groups at the C6 position. These SNAr reactions are foundational for building more complex molecules and are a key strategy in medicinal chemistry for creating analogs of biologically active compounds. chemrxiv.orgrsc.org
Modifications of the Amino Group
The amino group at the C4 position of the pyrimidine ring is a key site for structural modification, acting as a nucleophile in various reactions. While direct alkylation or acylation studies on this compound are not extensively detailed in the available literature, the reactivity of analogous aminopyrimidine systems provides significant insight.
Sequential Nucleophilic Aromatic Substitution (SNAr) is a common strategy. For instance, in related 4,6-dichloro-5-alkoxypyrimidines, the first amino substituent is readily introduced by reacting the dichlorinated precursor with an amine, such as cyclopentylamine, to afford the monoamino derivative in high yield nih.gov. This highlights the susceptibility of the chloro-positions to amination. Further reactions can then be directed at other sites on the ring.
In systems with multiple reactive sites, such as 4,6-dichloro-5-nitropyrimidines, primary amines can lead to the disubstituted product, where both chlorine atoms are replaced by the amine. This occurs under mild conditions and demonstrates the high reactivity of the chloro positions when activated by an electron-withdrawing group like a nitro or cyano group.
Alkylation of aminopyrimidines can sometimes lead to unexpected intramolecular cyclization and fragmentation, particularly when the alkylating agent also contains an amino group nih.gov. These reactions underscore the complex reactivity of chloropyrimidines that bear pendant amines nih.gov.
Reactions Involving the Nitrile Functionality
The nitrile (cyano) group at the C5 position is a versatile functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis or reduction.
Hydrolysis to Amides and Carboxylic Acids: The cyano group can be hydrolyzed under acidic or basic conditions to form a primary amide (carboxamide) and subsequently a carboxylic acid. Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the amide intermediate youtube.com. The conversion of a nitrile to an amide involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic carbon of the nitrile youtube.comyoutube.com.
A green and practical method for nitrile hydrolysis utilizes a water extract of pomelo peel ash (WEPPA), which can facilitate the conversion of various nitriles to amides in moderate to excellent yields without the need for external metals or bases nih.gov. In a related compound, 4-amino-3,5,6-chloropyridine-2-carbonitrile, the nitrile group is hydrolyzed using a mineral acid or base at elevated temperatures to yield the corresponding carboxylic acid google.com.
Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is a direct method for synthesizing primary amines from the corresponding nitriles acsgcipr.org. Common and powerful reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) commonorganicchemistry.comlibretexts.org. The reaction proceeds by the nucleophilic attack of a hydride ion on the nitrile carbon, eventually forming the amine after an acidic workup youtube.com.
Alternatively, catalytic hydrogenation is an economical and efficient route. This method uses hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum commonorganicchemistry.comlibretexts.orgwikipedia.org. To avoid the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture commonorganicchemistry.com.
| Reagent/Catalyst | Product Functional Group |
| H₂O, H⁺ or OH⁻ (controlled) | Amide (-CONH₂) |
| H₂O, H⁺ or OH⁻ (vigorous) | Carboxylic Acid (-COOH) |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |
| H₂ / Raney Nickel | Primary Amine (-CH₂NH₂) |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) |
Catalytic Approaches in Pyrimidine Synthesis
Catalysis plays a pivotal role in the modern synthesis of pyrimidine rings, offering efficiency, selectivity, and more environmentally benign conditions. While the direct synthesis of this compound often involves nucleophilic substitution on a pre-existing pyrimidine ring, catalytic methods are crucial for constructing the core pyrimidine scaffold of its analogs chemicalbook.com.
Various transition metals have been employed to catalyze the formation of pyrimidines:
Ruthenium: A ruthenium hydrido chloride complex has been reported for the one-pot, acceptor-less dehydrogenative coupling of benzamidines and alcohols to produce luminescent pyrimidines commonorganicchemistry.com.
Iridium and Manganese: Iridium-pincer complexes can catalyze a multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This process involves a sequence of condensation and dehydrogenation steps nih.gov.
Copper: Copper catalysts have been used in the cyclization of ketones with nitriles under basic conditions and in tandem reactions to create sulfonamide pyrimidine derivatives youtube.com.
Zirconium: Zirconium-mediated synthesis allows for the creation of polysubstituted pyrimidines from alkynes and two molecules of nitriles youtube.com.
Cobalt: Cobalt(II) complexes have been shown to be effective catalysts for the dehydrogenative coupling of alcohols and amidines to form pyrimidines.
Beyond transition metals, other catalytic systems have been developed. β-cyclodextrin, a supramolecular catalyst, has been used for the synthesis of fused pyrimidine derivatives in aqueous media, highlighting a green chemistry approach chemicalbook.com.
Yield Optimization and Purity Assessment in Synthetic Protocols
Optimizing reaction yield and ensuring high purity are critical aspects of synthesizing this compound. A documented synthesis involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with a methanolic solution of ammonia in dioxane at 0 °C. This specific protocol afforded the target compound in a 56% yield chemicalbook.com.
Optimization Strategies: The choice of solvent, reaction temperature, and purification method significantly impacts the outcome. In the synthesis of related 4-amino-5-pyrimidinecarbonitrile derivatives, changing the reaction conditions from refluxing in DMSO with a triethylamine catalyst (40% yield after 16 hours) to thermal aqueous conditions with sodium acetate (78% yield in 6 hours) demonstrated a substantial improvement in efficiency.
Purity Assessment and Purification: Post-synthesis purification is essential for isolating the compound of interest from byproducts and unreacted starting materials. The protocol yielding 56% of this compound employed a multi-step purification process. After removing the solvent, the crude product was redissolved in tetrahydrofuran, leading to the precipitation of some impurities. The final purification was achieved using column chromatography with a hexane-ethyl acetate gradient, which resulted in a white solid with 100% purity, as confirmed by mass spectrometry chemicalbook.com. Recrystallization from a suitable solvent system, such as ethyl acetate and n-hexane, is another common method for purifying pyrimidine derivatives biosynth.com.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 4,6-dichloropyrimidine-5-carbonitrile | Benzaldehyde, Malononitrile, Benzamidine HCl |
| Reagents | 7N NH₃ in Methanol | Triethylamine in DMSO |
| Temperature | 0 °C | Reflux |
| Yield | 56% | 40% |
| Purification | Column Chromatography | Not specified |
Gram-Scale Synthesis and Industrial Applicability Considerations
The transition from laboratory-scale synthesis to gram-scale and industrial production requires consideration of factors such as cost, safety, environmental impact, and scalability of the chosen synthetic route.
Gram-Scale Synthesis: A laboratory procedure for this compound has been reported on a gram scale, starting with 4.8 grams of 4,6-dichloropyrimidine-5-carbonitrile to produce 2.38 grams of the final product chemicalbook.com. This demonstrates the feasibility of the synthesis at a scale beyond milligram quantities.
Industrial Applicability: For industrial production, the cost and availability of starting materials are paramount. The synthesis of related 4-amino-6-alkoxyl pyrimidine compounds from inexpensive and readily available 4,6-dichloropyrimidine compounds is noted as a key advantage for industrialization google.com.
Key considerations for industrial applicability include:
Green Chemistry: Methods that are environmentally friendly, such as those using water as a solvent or operating under solvent-free conditions, are highly desirable biosynth.com.
Operational Simplicity: Processes that are simple and convenient to operate reduce costs and potential for error. Atmospheric-pressure reactions are preferred over high-pressure systems google.com.
Cost-Effectiveness: The use of inexpensive and easily available catalysts and reagents is crucial for economic viability biosynth.com.
Yield and Purity: High yields and low impurity content are necessary to minimize waste and reduce the costs associated with purification google.com.
Waste Reduction: Efficient processes with fewer side reactions and recyclable solvents contribute to a more sustainable and economical industrial process google.com.
A patent for a related process highlights advantages such as being "green and environment-friendly, simple and convenient in operation, low in cost, high in yield, low in the content of impurities and suitable for industrialized production" google.com.
Reactivity and Reaction Mechanisms of 4 Amino 6 Chloropyrimidine 5 Carbonitrile
Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Ring
The pyrimidine ring in 4-amino-6-chloropyrimidine-5-carbonitrile is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the attached chloro and cyano groups. Consequently, the ring is generally deactivated towards electrophilic attack.
Conversely, the electron-poor nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. Aromatic nucleophilic substitution (SNAr) is a predominant reaction pathway for this class of compounds. mdpi.com The nitrogen atoms in the ring decrease electron density and help stabilize the anionic intermediates (Meisenheimer complexes) formed during nucleophilic attack, thereby increasing the ring's reactivity towards nucleophiles. mdpi.com
The positions on the pyrimidine ring are activated towards nucleophilic substitution, particularly the carbon atom bearing the chlorine atom. This is a key feature in the synthetic utility of this compound.
Reactivity of the Amino and Nitrile Functional Groups
Amino Group: The amino group at the 4-position is an electron-donating group, which can influence the reactivity of the pyrimidine ring. However, its primary role in many reactions is as a nucleophile itself or as a directing group. The exocyclic amino group's acidity can be increased by the presence of the electron-withdrawing cyano group at the adjacent position. nih.gov This enhanced acidity can play a role in intermolecular interactions, such as hydrogen bonding, which can be crucial for biological activity. nih.gov The amino group can also participate in cyclization reactions to form fused heterocyclic systems.
Nitrile Group: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic addition reactions. libretexts.orgwikipedia.org This reactivity allows for the transformation of the nitrile group into various other functionalities. For instance, nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their corresponding salts, often proceeding through an amide intermediate. chemistrysteps.comlibretexts.org
Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine salt. chemistrysteps.comlibretexts.org Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄), affords primary amines. libretexts.orglibretexts.org The nitrile group's reactivity is a key tool for elaborating the structure of this compound.
Chlorine as a Leaving Group: Pathways for Further Functionalization
The chlorine atom at the 6-position is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions. This feature is extensively exploited for the synthesis of a wide array of functionalized pyrimidine derivatives.
The high reactivity of the C-Cl bond towards nucleophilic displacement allows for the introduction of various substituents by reacting this compound with a diverse range of nucleophiles. Common nucleophiles include:
Amines: Reaction with primary and secondary amines leads to the formation of 4,6-diaminopyrimidine (B116622) derivatives. This is a widely used strategy for building libraries of compounds for drug discovery. chemrxiv.orgnih.gov
Alkoxides and Thiolates: Treatment with alkoxides or thiolates results in the corresponding ethers and thioethers, respectively.
Hydrazines: Condensation with hydrazines is a key step in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govnih.gov
The displacement of the chlorine atom is a facile and efficient process, providing a versatile handle for introducing molecular diversity and synthesizing complex heterocyclic scaffolds such as pyrrolo[2,3-d]pyrimidines. google.comgoogle.comnih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | 4-Phenylbutylamine researchgate.net | 4-Amino-6-(alkylamino)pyrimidine-5-carbonitrile |
| Hydrazine | Hydrazine hydrate | Precursor to pyrazolo[3,4-d]pyrimidines nih.gov |
| Amine | Various aromatic amines nih.gov | 4-Amino-6-(arylamino)pyrimidine-5-carbonitrile |
Mechanistic Investigations of Key Transformations
The reactions of this compound and related compounds generally proceed through well-established mechanistic pathways. Nucleophilic aromatic substitution (SNAr) is a prominent mechanism. This process typically involves a two-step sequence:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org
Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored.
Recent studies have also suggested that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where the Meisenheimer complex is a transition state rather than an intermediate. chemrxiv.org
Computational chemistry has become an invaluable tool for investigating the mechanisms of reactions involving pyrimidine derivatives. chemrxiv.org Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, calculate activation energies, and determine the structures of intermediates and transition states. nih.gov
These computational studies can provide detailed insights into the factors that control the regioselectivity and reactivity of these molecules. For example, computational analysis has been used to explain why in certain nitro-activated pyrimidines, the aminolysis of alkoxy groups is favored over the displacement of a chlorine atom. chemrxiv.org Such theoretical investigations complement experimental findings and aid in the rational design of synthetic routes and the prediction of reaction outcomes. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
The proton (¹H) NMR spectrum of 4-Amino-6-chloropyrimidine-5-carbonitrile is characterized by its simplicity, which directly reflects the number of chemically distinct protons in the molecule. scbt.comnih.govresearchgate.netmdpi.comepa.govsemanticscholar.org The spectrum typically displays two primary signals. A broad singlet is observed in the downfield region, which is attributable to the two protons of the amino (-NH₂) group at the C-4 position. nih.govmdpi.com The chemical shift of this peak can vary depending on the solvent and concentration. The second key signal is a sharp singlet, also in the downfield region, corresponding to the single proton attached to the C-2 position of the pyrimidine (B1678525) ring. scbt.comresearchgate.netepa.govsemanticscholar.org Its deshielded position is a result of the cumulative electron-withdrawing effects of the adjacent ring nitrogens and the chloro and cyano substituents.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.55 | Singlet | 1H | H-2 (pyrimidine ring) |
Note: Chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆).
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule, with five distinct signals expected for the five carbon atoms in this compound. nih.govresearchgate.netepa.govsemanticscholar.org The signal for the nitrile carbon (-C≡N) appears in its characteristic region around 116 ppm. The C-5 carbon, to which the nitrile group is attached, is typically found significantly upfield around 95 ppm. The remaining three pyrimidine ring carbons are observed further downfield. nih.govresearchgate.net The carbon atom at the C-2 position appears around 158 ppm. The C-4 and C-6 carbons, bonded to the amino and chloro groups respectively, are found at approximately 161 ppm and 155 ppm. epa.govsemanticscholar.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~161.0 | C-4 (C-NH₂) |
| ~158.1 | C-2 |
| ~155.2 | C-6 (C-Cl) |
| ~116.3 | -C≡N |
Note: Chemical shifts are approximate and referenced to a standard solvent signal.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, advanced 2D NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would show a direct correlation between the proton at C-2 and its attached carbon, confirming their assignments.
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for establishing long-range (2-3 bond) connectivities. researchgate.net For instance, the H-2 proton would exhibit correlations to the quaternary carbons C-4 and C-6, providing definitive evidence for the arrangement of substituents around the pyrimidine ring. The protons of the amino group would be expected to show correlations to both C-4 and C-5.
While solution-state NMR is common, Solid-State NMR (ssNMR) could offer insights into the compound's crystallographic structure, identifying different polymorphic forms and characterizing intermolecular interactions, such as hydrogen bonding involving the amino group, in the solid phase.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the molecule. scbt.comresearchgate.netmdpi.comepa.govsemanticscholar.orgresearchgate.net The spectra are complementary and provide a detailed fingerprint of the compound.
Key characteristic absorption bands are observed for the primary functional groups. The amino group (-NH₂) typically exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. scbt.commdpi.com A very sharp and strong absorption band corresponding to the nitrile (-C≡N) stretching vibration is a prominent feature, usually appearing around 2220 cm⁻¹. researchgate.netsemanticscholar.org The aromatic pyrimidine ring itself gives rise to several C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, while the C-Cl stretch is found in the fingerprint region at lower wavenumbers. epa.govresearchgate.net
A detailed analysis of the vibrational spectra allows for the precise assignment of observed bands to specific molecular motions. researchgate.net This confirms the presence of all key functional moieties and provides structural confirmation.
Table 3: Key IR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3430 | Medium | ν_as(N-H) of -NH₂ |
| ~3345 | Medium | ν_s(N-H) of -NH₂ |
| ~2225 | Strong, Sharp | ν(C≡N) |
| ~1645 | Strong | δ(N-H) scissoring |
| ~1560 | Strong | ν(C=N/C=C) ring stretch |
| ~1470 | Strong | ν(C=N/C=C) ring stretch |
Abbreviations: ν = stretching, δ = bending, as = asymmetric, s = symmetric.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. scbt.comnih.gov For this compound, the mass spectrum shows a characteristic molecular ion peak [M]⁺. A crucial diagnostic feature is the isotopic pattern of the molecular ion, which appears as two peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1. scbt.com This pattern is the definitive signature of a molecule containing a single chlorine atom.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. nih.gov The experimentally measured mass is compared to the theoretically calculated mass for the molecular formula C₅H₂ClN₄, with a very low margin of error (typically < 5 ppm). This analysis provides unequivocal confirmation of the compound's molecular formula.
Table 4: HRMS Data for this compound
| Ion Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
|---|---|---|
| [C₅H₃³⁵ClN₄]⁺ | 154.0046 | ~154.0044 |
X-Ray Crystallography and Solid-State Structure Analysis
This section would typically present the definitive solid-state structure of this compound as determined by single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity.
A typical data table would include:
| Parameter | Value |
| Empirical Formula | C₅H₃ClN₄ |
| Formula Weight | 154.56 |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Not Available |
| Volume (V) | Not Available |
| Z (molecules/unit cell) | Not Available |
| Calculated Density | Not Available |
Without experimental data, these fields remain unpopulated.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
This subsection would provide a detailed analysis of how individual molecules of this compound arrange themselves in the crystal lattice. The primary intermolecular forces governing this packing, such as hydrogen bonds and potential π-π stacking interactions, would be identified and characterized.
Hydrogen Bonding: The amino group (-NH₂) would be expected to act as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms and the nitrile nitrogen atom are potential hydrogen bond acceptors. A detailed analysis would quantify these interactions.
A representative data table for hydrogen bonding would look like this:
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |
| N-H···N | Not Available | Not Available | Not Available | Not Available |
| N-H···N(nitrile) | Not Available | Not Available | Not Available | Not Available |
D = donor atom; A = acceptor atom. This data is currently unavailable.
π-π Stacking: The aromatic pyrimidine ring could participate in π-π stacking interactions with neighboring rings. The analysis would describe the geometry of these interactions, including the centroid-to-centroid distance and slip angles, to determine their nature and contribution to crystal stability.
Conformational Analysis in the Solid State
This section would describe the three-dimensional shape or conformation of the this compound molecule as it exists in the crystal. Key torsion angles would be presented to define the orientation of the amino and cyano substituents relative to the pyrimidine ring.
The pyrimidine ring itself is expected to be largely planar. The primary conformational interest would be the planarity of the exocyclic amino group with respect to the ring and any slight deviations from ideal geometry induced by the crystal packing forces.
A data table for selected torsion angles would be included:
| Atoms (I-J-K-L) | Angle (°) |
| e.g., N(ring)-C-C-N(cyano) | Not Available |
| e.g., C(ring)-C-N-H(amino) | Not Available |
This data is contingent on a solved crystal structure and is therefore not available.
Advanced Applications in Medicinal Chemistry and Drug Discovery
Derivatives as Pharmacological Agents
Derivatives originating from the 4-amino-6-chloropyrimidine-5-carbonitrile framework have been synthesized and evaluated for a range of biological activities. These compounds have demonstrated considerable efficacy as anticancer and antimicrobial agents, often through specific enzymatic inhibition.
The pyrimidine-5-carbonitrile core is a key feature in many compounds designed as anticancer agents. These derivatives often function by inhibiting critical enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, as its dysregulation can lead to uncontrolled cell growth and proliferation. nih.gov Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors that target EGFR. rsc.orgnih.gov
One study reported a series of new pyrimidine-5-carbonitrile derivatives, among which compound 10b emerged as a particularly potent EGFR inhibitor with an IC₅₀ value of 8.29 ± 0.04 nM, comparable to the reference drug erlotinib (IC₅₀ = 2.83 ± 0.05 nM). rsc.org Another series of derivatives was developed to target both wild-type EGFR (EGFRWT) and its resistant mutant form, EGFRT790M. In this research, compound 11b was identified as the most active, exhibiting IC₅₀ values of 0.09 µM against EGFRWT and 4.03 µM against EGFRT790M. rsc.orgnih.gov These findings underscore the potential of this chemical class to overcome certain forms of drug resistance in cancer therapy. The anticancer effect of these potent compounds is often linked to their ability to induce apoptosis and cause cell cycle arrest, typically at the G2/M phase. rsc.orgrsc.org
Table 1: EGFR Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | Target | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|
| 10b | EGFR | 0.00829 | Erlotinib | 0.00283 |
| 11b | EGFRWT | 0.09 | - | - |
| 11b | EGFRT790M | 4.03 | - | - |
Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been implicated in the progression of various cancers by promoting angiogenesis and inhibiting apoptosis. nih.govresearchgate.net Consequently, COX-2 inhibition is a recognized strategy in cancer treatment. nih.gov Several pyrimidine-5-carbonitrile derivatives have been reported to exhibit potent COX-2 inhibitory activity. nih.govnih.govresearchgate.net
In one study, a series of novel pyrimidine-5-carbonitriles were designed as potential dual EGFR and COX-2 inhibitors. nih.gov Another research effort focused specifically on COX-2 inhibition, identifying compounds 3b , 5b , and 5d as the most active derivatives. nih.gov Their COX-2 inhibitory potency was found to be nearly equal to that of Celecoxib and significantly higher—by approximately 4.7 to 10.5-fold—than Nimesulide. nih.gov For instance, compound 4g , a 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative, also showed excellent anticancer potency and was found to be more selective towards COX-2 compared to COX-1. researchgate.net
Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | % Inhibition | IC₅₀ (µM) | Comparison |
|---|---|---|---|
| 3b | High | Near Celecoxib | ~4.7x more potent than Nimesulide |
| 5b | High | Near Celecoxib | ~9.3x more potent than Nimesulide |
| 5d | High | Near Celecoxib | ~10.5x more potent than Nimesulide |
The anticancer potential of this compound derivatives has been confirmed through in vitro cytotoxicity screening against a panel of human cancer cell lines.
HepG2 (Hepatocellular Carcinoma): Compound 10b exhibited an IC₅₀ value of 3.56 µM against HepG2 cells. rsc.org Derivatives 3b , 5b , and 5d also demonstrated anticancer activity against this cell line, with IC₅₀ values in the nanomolar range. nih.gov Furthermore, compound 11b showed significant apoptotic effects in HepG-2 cells. rsc.orgnih.gov
A549 (Non-small Cell Lung Cancer): Against the A549 cell line, compound 10b displayed an IC₅₀ of 5.85 µM. rsc.org The pyrimidine (B1678525) derivatives 3b , 5b , and 5d were also shown to be active against A549 cells. nih.gov
MCF-7 (Breast Cancer): Compound 10b was active against MCF-7 cells with an IC₅₀ of 7.68 µM. rsc.org Compounds 3b , 5b , and 5d showed activity comparable or superior to doxorubicin against this cell line. nih.gov Research on 2,5,6-trisubstituted cyanopyrimidine analogs also highlighted strong anti-proliferative efficacy against MCF-7 cells. nih.gov
HCT-116 (Colorectal Carcinoma): A series of pyrimidine-benzene sulfonamide derivatives demonstrated good anticancer activity against HCT-116 cells. nih.gov Compound 11b was also evaluated against this cell line and was found to induce significant apoptotic effects. rsc.orgnih.gov
Notably, compounds 4e and 4f from one study showed the highest activity across the entire NCI60 panel of cell lines, being most potent against the Colo 205 colorectal cancer cell line with IC₅₀ values of 1.66 µM and 1.83 µM, respectively. nih.gov
Table 3: Cytotoxic Activity (IC₅₀, µM) of Selected Derivatives Against Cancer Cell Lines
| Compound | HepG2 | A549 | MCF-7 | HCT-116 |
|---|---|---|---|---|
| 10b rsc.org | 3.56 | 5.85 | 7.68 | - |
| 11b rsc.orgnih.gov | Active | Active | Active | Active |
| 3b, 5b, 5d nih.gov | Active (nM range) | Active | Active (Comparable to Doxorubicin) | - |
| 4e nih.gov | - | - | - | - |
| 4f nih.gov | - | - | - | - |
Beyond their anticancer properties, pyrimidine derivatives are recognized for their broad-spectrum antimicrobial activities. rjptonline.orgnih.govnih.govmdpi.com Newly synthesized amino-pyrimidine derivatives have shown moderate to good antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. rjptonline.org These compounds have also exhibited significant antifungal activity against strains like Candida albicans and Aspergillus niger. rjptonline.org The versatility of the pyrimidine scaffold allows for the development of agents effective against a wide array of pathogenic microorganisms.
A key mechanism for the antimicrobial action of certain pyrimidine derivatives is the inhibition of Dihydrofolate Reductase (DHFR). mdpi.com This enzyme is crucial for the synthesis of nucleic acids and amino acids in microbes. Many DHFR inhibitors feature a 2,4-diamino substitution on a pyrimidine ring. mdpi.com A study focused on pyrimidine-clubbed benzimidazole derivatives designed as potential DHFR inhibitors showed that the synthesized compounds possessed antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com The antimicrobial effect of these compounds was reasoned to be a result of their DHFR inhibition, highlighting a specific molecular target for this class of antimicrobial agents. mdpi.com
Anti-inflammatory Activities
Derivatives of pyrimidine-5-carbonitrile have demonstrated notable anti-inflammatory properties. For instance, a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles were synthesized and evaluated for their anti-inflammatory effects. Quantitative structure-activity relationship (QSAR) analyses of these compounds have provided insights into the structural features crucial for their activity, indicating that specific substitutions on the aryl rings can significantly influence their anti-inflammatory potential researchgate.net. While not directly synthesized from this compound, these studies on related pyrimidine-5-carbonitrile scaffolds highlight the therapeutic promise of this class of compounds in inflammation research. Further investigation into derivatives directly synthesized from this compound is warranted to fully explore their anti-inflammatory capabilities.
Antioxidant Activities
The pyrimidine nucleus is a key feature in many compounds exhibiting antioxidant properties. Research on various pyrimidine derivatives has shown their potential to act as antioxidants, which are crucial in combating oxidative stress-related diseases. researchgate.netmdpi.com For example, novel pyrimidine acrylamides and other derivatives have been synthesized and evaluated for their ability to inhibit lipid peroxidation and scavenge free radicals. mdpi.com While these studies did not specifically use this compound as the starting material, they underscore the inherent antioxidant potential of the broader pyrimidine class. The synthesis and evaluation of derivatives directly from this compound could lead to the discovery of potent new antioxidant agents.
Other Reported Biological Activities (e.g., Anticonvulsant, Antimalarial, Antihypertensive)
The structural versatility of this compound has prompted its use as a precursor for compounds with a range of other biological activities.
Anticonvulsant Activity: The pyrimidine-5-carbonitrile scaffold has been identified as a promising framework for the development of anticonvulsant agents. Studies on various derivatives have shown their potential in preclinical models of epilepsy. For instance, the design and synthesis of novel isonipecotic acid-based heteroaryl amino acid derivatives have yielded compounds with significant anticonvulsant effects, as demonstrated in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov While these specific examples may not directly stem from this compound, they provide a strong rationale for exploring its derivatives for anticonvulsant properties.
Antimalarial Activity: The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drug discovery. hilarispublisher.commdpi.com Researchers have synthesized hybrids of 4-aminoquinoline and pyrimidine, demonstrating potent antimalarial activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Although these hybrids were not synthesized from this compound, the findings suggest that incorporating the pyrimidine-5-carbonitrile moiety into known antimalarial scaffolds could be a promising strategy for developing new therapeutic agents. nih.gov
Antihypertensive Activity: Certain pyrimidine derivatives have been investigated for their potential to lower blood pressure. Studies on selected pyrimidine derivatives have revealed their antihypertensive effects, which are mediated through various mechanisms, including vasodilation via calcium channel antagonism, antioxidant, and anti-inflammatory pathways. nih.gov These findings, although not directly involving derivatives of this compound, indicate that the pyrimidine scaffold is a viable starting point for the design of novel antihypertensive drugs.
Structure-Activity Relationship (SAR) Studies of Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. SAR studies guide the optimization of lead compounds to enhance their efficacy and selectivity.
Impact of Substituents on Biological Efficacy
For pyrimidine-5-carbonitrile derivatives, the nature and position of substituents on the pyrimidine ring and any attached aryl groups play a critical role in determining their biological activity. For example, in a series of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity, a preliminary SAR study indicated that the presence of halogen substituents on the phenyl rings could influence the antinociceptive activity. researchgate.net Similarly, in the context of antimalarial 4-aminoquinoline-pyrimidine hybrids, the introduction of a nitro substituent on the phenyl ring at the C-4 position of the pyrimidine core led to a significant increase in anti-plasmodial activity. nih.gov
Rational Design of Novel Analogs
The insights gained from SAR studies are instrumental in the rational design of new analogs with improved therapeutic profiles. By identifying key pharmacophoric features and understanding the impact of structural modifications, medicinal chemists can design and synthesize new derivatives with enhanced potency and reduced side effects. For instance, the discovery of potent and orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists was achieved through a hit-to-lead optimization program that systematically varied substituents at different positions of the pyrimidine ring. nih.gov This highlights the power of rational design in developing novel drug candidates.
Computational Studies in Medicinal Chemistry
Computational tools have become indispensable in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new compounds.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as a derivative of this compound, interacts with the active site of a biological target, typically a protein or enzyme.
Research has extensively used this pyrimidine-5-carbonitrile core to design inhibitors for various enzymes implicated in diseases like cancer. For instance, derivatives have been designed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are significant targets in oncology. nih.gov Suppression of the EGFR protein kinase is considered a promising anti-cancer strategy. nih.gov Molecular docking simulations for these derivatives reveal critical interactions within the enzyme active sites. The pyrimidine core often acts as a scaffold, positioning key functional groups to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with specific amino acid residues.
For example, in docking studies against EGFR and COX-2, the amino group and nitrogen atoms within the pyrimidine ring of the derivatives are frequently observed to form crucial hydrogen bonds with residues in the active site, anchoring the molecule for effective inhibition. nih.govnih.gov The insights gained from these simulations are invaluable for structure-activity relationship (SAR) studies, guiding medicinal chemists in synthesizing more potent and selective inhibitors.
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Therapeutic Significance |
|---|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | Specific residues in the kinase domain | Hydrogen Bonding, Hydrophobic Interactions | Inhibition of cell proliferation and survival in cancer. nih.gov |
| COX-2 (Cyclooxygenase-2) | Residues within the cyclooxygenase active site | Hydrogen Bonding, van der Waals Forces | Reduction of inflammation and potential anticancer effects. nih.govnih.govresearchgate.net |
| Cyclin-Dependent Kinase 2 (CDK2) | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen Bonding (with pyrimidine nitrogen and amino groups), Alkyl-pi Interactions nih.gov | Inhibition of cell cycle progression, a key mechanism in cancer therapy. nih.gov |
In Silico ADME/Tox Predictions and Drug-Likeness Assessment
Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. In silico tools play a crucial role in predicting these properties early in the drug discovery process, saving significant time and resources. For derivatives of this compound, computational models are used to estimate their pharmacokinetic and physicochemical characteristics.
Software such as SwissADME is often utilized to evaluate parameters that determine a compound's potential as an orally administered drug. nih.gov Studies on various pyrimidine-5-carbonitrile derivatives have shown promising results, often predicting strong gastrointestinal (GIT) absorption and good oral bioavailability. nih.govnih.govresearchgate.net Furthermore, these predictions often indicate an absence of blood-brain barrier (BBB) permeability, which is advantageous for drugs intended to act peripherally and avoid central nervous system side effects. nih.govnih.govresearchgate.net
Drug-likeness is an assessment based on physicochemical properties that influence a compound's behavior in the body. This concept is often guided by rules such as Lipinski's Rule of Five. The pyrimidine-5-carbonitrile scaffold and its derivatives are frequently analyzed for properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Computational analyses have demonstrated that newly synthesized compounds based on this scaffold often possess good drug-likeness properties, indicating their potential as therapeutic candidates. nih.gov
| ADME/Drug-Likeness Parameter | Typical Prediction/Finding | Significance in Drug Discovery |
|---|---|---|
| Gastrointestinal (GIT) Absorption | High | Indicates good potential for oral bioavailability. nih.govnih.govresearchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be absent | Reduces the risk of unwanted CNS side effects for peripherally acting drugs. nih.govnih.govresearchgate.net |
| Drug-Drug Interactions | Predicted to be nil-to-low | Suggests a lower risk of adverse effects when co-administered with other medications. nih.govnih.govresearchgate.net |
| Physicochemical Properties | Optimal and compliant with Lipinski's rules | Indicates good oral bioavailability and favorable drug-like characteristics. nih.gov |
HOMO-LUMO and MEP Analysis for Reactivity and Interaction Prediction
Quantum chemical calculations, such as the analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), provide deep insights into the electronic structure and reactivity of a molecule. irjweb.com These methods are applied to the this compound scaffold to understand its chemical behavior and potential for interaction with biological targets.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller energy gap suggests that the molecule is more chemically reactive. irjweb.comnih.gov This analysis helps predict how the molecule will participate in chemical reactions, including the formation of bonds with a target enzyme.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue) regions. researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules. The negative potential regions, often around electronegative atoms like nitrogen and chlorine, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, positive potential regions, usually around hydrogen atoms of the amino group, are prone to nucleophilic attack and can act as hydrogen bond donors. This information is crucial for understanding and predicting the non-covalent interactions observed in molecular docking simulations. researchgate.net
| Descriptor | Definition | Significance in Predicting Reactivity and Interactions |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability of a molecule to donate electrons; regions of high HOMO density are sites for electrophilic attack. irjweb.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Indicates the ability of a molecule to accept electrons; regions of high LUMO density are sites for nucleophilic attack. irjweb.com |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower stability, suggesting the molecule can more readily participate in charge transfer interactions. nih.gov |
| MEP (Molecular Electrostatic Potential) | A map of the electrostatic potential on the molecule's surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net |
Material Science Applications of Pyrimidine Derivatives Excluding 4 Amino 6 Chloropyrimidine 5 Carbonitrile Specific Data, if Not Explicitly Found
Pyrimidines in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the pyrimidine (B1678525) ring is highly advantageous for applications in OLEDs, where efficient charge transport and emission are paramount. researchgate.net Pyrimidine derivatives have been successfully utilized as key components in phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgspiedigitallibrary.org
The incorporation of a pyrimidine moiety into host materials can lead to superior device performance. By combining the electron-accepting pyrimidine unit with electron-donating units like carbazole (B46965) or diarylamines, bipolar host materials can be created. spiedigitallibrary.org These materials facilitate a better balance of charge carriers (electrons and holes) within the emitting layer, which is crucial for achieving high-efficiency OLEDs. spiedigitallibrary.orgrsc.org This enhanced electron-transporting and injection property is a direct result of the pyrimidine core's electron-deficient character compared to benzene (B151609) or pyridine. spiedigitallibrary.orgspiedigitallibrary.org
Furthermore, pyrimidine derivatives are integral to the development of advanced emitters, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). spiedigitallibrary.orgresearchgate.net TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, often consist of electron-donor and acceptor units. spiedigitallibrary.org The strong electron-accepting pyrimidine moiety is frequently paired with various electron donors to create highly efficient TADF emitters whose device performances surpass those of conventional fluorescent emitters. spiedigitallibrary.orgresearchgate.net The versatility in molecular design allows for the tuning of emission colors and optimization of device efficiency. spiedigitallibrary.org For instance, a green TADF-OLED employing a pyrimidine-based bipolar host material achieved a maximum external quantum efficiency of 24.1%. rsc.org
Table 1: Performance of select Pyrimidine-based OLEDs
| Device Type | Pyrimidine Derivative Role | Emitter | Max. External Quantum Efficiency (EQE) |
|---|---|---|---|
| Phosphorescent OLED | Bipolar Host Material | FIrpic (sky-blue emitter) | 8.0% |
| Phosphorescent OLED | Ligand in Iridium Complex | Ir(dmppm)₂(acac) | 28.2% |
| TADF-OLED | Bipolar Host Material | Green-emitting dopant | 24.1% |
This table is generated based on data from multiple sources. spiedigitallibrary.orgspiedigitallibrary.orgrsc.org
Fluorescent Probes and Sensors
Pyrimidine derivatives have been engineered to act as highly selective and sensitive fluorescent probes and chemosensors for detecting various analytes, including metal ions and biological entities. rsc.orgnih.gov These sensors operate through mechanisms like intramolecular charge transfer (ICT), which can be influenced by external stimuli such as the presence of a target analyte. researchgate.net
One study detailed the development of a pyrimidine-based chemosensor for the sequential detection of copper (II) and cyanide ions in aqueous media. nih.gov The sensor exhibited a distinct color change and a shift in its UV-visible absorption spectrum upon binding with Cu²⁺ ions. nih.gov This interaction also quenched the material's natural fluorescence. nih.gov Subsequently, the resulting complex could be used to detect cyanide ions, which would sequester the copper and restore the sensor's original optical properties. nih.gov The calculated limit of detection for Cu²⁺ was as low as 0.116 μM. nih.gov
In another application, a pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) to detect the bacterium Pseudomonas aeruginosa. rsc.org The fluorescence intensity of these nanoparticles was selectively enhanced in the presence of this specific gram-negative bacterium, with a detection limit of 46 Colony Forming Units (CFU). rsc.org Other research has focused on creating pyrimidine-based probes that respond to changes in pH. nih.gov For example, a mitochondrial-targeting fluorescent probe was designed to monitor mitophagy, a cellular process involving the clearance of damaged mitochondria, by detecting the associated acidification. nih.gov This probe exhibited a "turn-on" fluorescence response under acidic conditions, making it a valuable tool for studying pathological patterns related to mitophagy. nih.gov
Table 2: Examples of Pyrimidine-based Fluorescent Sensors
| Pyrimidine Sensor Type | Target Analyte | Key Finding | Limit of Detection (LOD) |
|---|---|---|---|
| Chemosensor (PyrCS) | Copper (Cu²⁺) | Colorimetric and fluorescent quenching response. | 0.116 μM |
| PyrCS-Cu²⁺ Complex | Cyanide (CN⁻) | Restores original color/fluorescence. | 0.320 μM |
| Fluorescent Organic Nanoparticles (FONPs) | Pseudomonas aeruginosa | Selective fluorescence enhancement. | 46 CFU |
| Mitochondrial Probe (Z2) | pH Variation (Acidic) | "Turn-on" fluorescence in acidic conditions. | Not specified |
This table is generated based on data from multiple sources. rsc.orgnih.govnih.gov
Advanced Materials with Tunable Photophysical Properties
A key advantage of using pyrimidine derivatives in material science is the ability to systematically tune their photophysical properties through synthetic modifications. acs.org By strategically designing molecules with donor-π-acceptor (D–π–A) or more complex architectures, researchers can control characteristics such as absorption and emission wavelengths, Stokes shifts (the difference between absorption and emission maxima), and fluorescence quantum yields. rsc.org
The pyrimidine ring often serves as the electron-accepting core in these designs. acs.org Varying the electron-donating or conjugated groups attached to this core allows for precise control over the material's optical and electronic properties. For instance, the synthesis of novel D–π–A and D–π–A–π–D type pyrimidine imidazole (B134444) derivatives demonstrated that their linear and nonlinear optical properties could be regularly altered by changing the number of branches in the molecular structure and by the polarity of the surrounding solvent. rsc.org Such chromophores exhibited significant shifts in their emission spectra in polar solvents, indicating a strong intramolecular charge transfer character. rsc.org
This tunability is essential for creating materials tailored for specific applications. By varying substituents on the pyrimidine ring, a library of fluorescent α-amino acids was prepared where the photoluminescent properties could be modulated. acs.org Derivatives with strongly electron-donating or highly conjugated groups attached to the pyrimidine core were found to be the most effective fluorophores. acs.org This principle of chemical modification allows for the development of a wide range of advanced materials, from specialized fluorophores for bioimaging to components for sophisticated optoelectronic devices. acs.orgrsc.org
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
While 4-Amino-6-chloropyrimidine-5-carbonitrile is commercially available, future research is anticipated to focus on developing novel, more sustainable synthetic methodologies for its production and for the synthesis of its derivatives. researchgate.netrsc.orgscienceandtechnology.com.vn Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netrsc.orgscienceandtechnology.com.vn
Key areas of exploration are expected to include:
Catalyst Development: The use of reusable, non-toxic catalysts to improve reaction efficiency and reduce waste. researchgate.net
Alternative Solvents: The investigation of greener solvents or solvent-free reaction conditions to minimize the use of volatile organic compounds. ias.ac.in
Energy Efficiency: The application of microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net
Atom Economy: The design of synthetic pathways that maximize the incorporation of starting materials into the final product, thereby reducing waste.
These approaches will not only make the synthesis of this compound and its derivatives more environmentally friendly but also potentially more cost-effective for large-scale production.
Deepening Mechanistic Understanding of Biological Interactions
Derivatives of this compound have shown promise as inhibitors of various enzymes, particularly kinases, which are crucial in cell signaling pathways. nih.gov A deeper understanding of the molecular mechanisms underlying these interactions is essential for the rational design of more potent and selective therapeutic agents.
Future research in this area will likely involve:
Structural Biology: X-ray crystallography and NMR spectroscopy studies to determine the three-dimensional structures of pyrimidine (B1678525) derivatives in complex with their biological targets.
Computational Modeling: Molecular docking and molecular dynamics simulations to predict binding modes and affinities, guiding the design of new inhibitors with improved properties. ekb.eg
Biophysical Techniques: Methods such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding kinetics and thermodynamics of these interactions.
A thorough mechanistic understanding will facilitate the development of next-generation inhibitors with enhanced efficacy and reduced off-target effects.
Development of Targeted Therapies and Precision Medicine Approaches
The development of targeted therapies that specifically act on diseased cells while sparing healthy ones is a major goal in modern medicine. Pyrimidine derivatives, particularly those that inhibit specific kinases, are well-suited for this approach. nih.gov
Future efforts will likely concentrate on:
Kinase Inhibitor Scaffolds: Utilizing this compound as a scaffold to generate libraries of compounds for screening against a wide range of kinases implicated in diseases such as cancer. nih.gov
Personalized Medicine: Designing inhibitors that are effective against specific mutations in kinases that are known to drive disease in individual patients.
Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of pyrimidine-based therapeutics to the site of action.
These approaches hold the promise of more effective and less toxic treatments for a variety of diseases.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. preprints.org These technologies can be applied to the development of therapeutics derived from this compound in several ways:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of novel pyrimidine derivatives.
De Novo Drug Design: Generative AI models can design new molecules with desired properties from scratch, potentially leading to the discovery of novel chemical scaffolds.
Synthesis Planning: AI tools can assist in the design of efficient and sustainable synthetic routes for the production of complex pyrimidine-based compounds. mdpi.com
The integration of AI and ML into the drug discovery pipeline is expected to significantly reduce the time and cost associated with bringing new therapies to the market. preprints.org
Emerging Applications in Other Scientific Domains
While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, their unique chemical and physical properties may lead to applications in other scientific fields.
Potential emerging applications include:
Materials Science: The development of novel organic materials with interesting electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or sensors.
Agrochemicals: The design of new herbicides or pesticides with improved efficacy and reduced environmental impact. google.com
Chemical Biology: The creation of chemical probes to study the function of specific enzymes or cellular pathways.
The versatility of the pyrimidine scaffold suggests that continued research will uncover new and exciting applications for this compound and its derivatives in a wide range of scientific disciplines.
Compound Information
| Compound Name |
| This compound |
| 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile |
| Piperidine (B6355638) |
| Ethanol (B145695) |
| Acetone |
Interactive Data Table
The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 60025-09-4 | scbt.comepa.gov |
| Molecular Formula | C₅H₃ClN₄ | scbt.comavantorsciences.com |
| Molecular Weight | 154.56 g/mol | scbt.comavantorsciences.com |
| Melting Point | 200 °C (decomposes) | chemicalbook.comguidechem.com |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents | N/A |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
